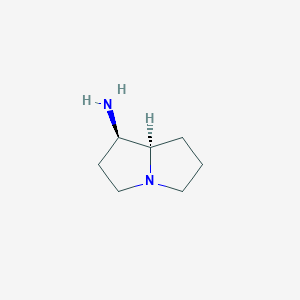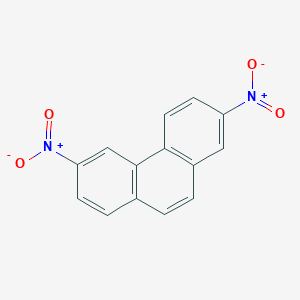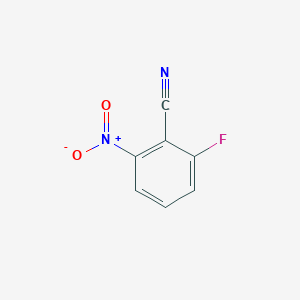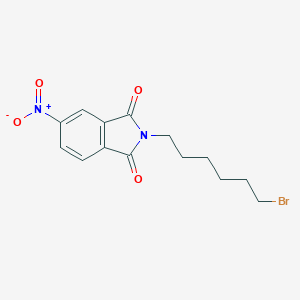
D-allose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- D-Allopyranose, also known as β-D-Allose, is a rare monosaccharide and an epimer of glucose at the C-3 position.
- It occurs naturally but is exceptionally uncommon in biological systems .
- Chemical formula: C6H12O6.
- Molecular weight: 180.16 g/mol.
- Melting point: 148-150°C.
- Optical rotation: +13.5° to +15.5° (20°C, 589 nm, c=4, H2O) .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als chirales Bauelement in der organischen Synthese verwendet.
Biologie: Untersucht für seine Rolle in der Zellsignalgebung und dem Kohlenhydratstoffwechsel.
Medizin: Potenzielle Anwendungen in der Wirkstoffentwicklung und glykokonjugatbasierten Therapien.
Industrie: Begrenzte industrielle Anwendungen aufgrund seiner Seltenheit.
Wirkmechanismus
- Der genaue Wirkmechanismus von D-Allopyranose ist noch nicht geklärt.
- Es kann mit bestimmten Rezeptoren oder Enzymen interagieren und so zelluläre Prozesse beeinflussen.
- Weitere Forschung ist erforderlich, um seine molekularen Ziele und Pfade zu entschlüsseln.
Wirkmechanismus
Target of Action
D-(+)-Allose, a rare monosaccharide, has been found to exhibit various physiological functions .
Mode of Action
D-(+)-Allose is believed to exert its effects via reactive oxygen species regulation, cell cycle arrest, metabolic reprogramming, autophagy, apoptosis induction, and sensitizing tumors to radiotherapy and chemotherapy . The exact molecular interactions between d-(+)-allose and its targets are still under investigation .
Biochemical Pathways
In the cytoplasm, D-(+)-Allose is converted linearly and orderly into D-allose-6-phosphate, D-allulose-6-phosphate, and D-fructose-6-phosphate utilizing, hypothetically, this compound kinase (AlsK), this compound-6-phosphate isomerase (AlsI), and D-allulose-6-phosphate 3-epimerase (AlsE), respectively . These transformations are part of the broader carbohydrate metabolism pathways in cells.
Pharmacokinetics
The pharmacokinetics of D-(+)-Allose, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a sugar, it is expected to be readily absorbed and distributed in the body, metabolized by various enzymes, and excreted via the kidneys. More research is needed to confirm these assumptions and understand the impact of these properties on the bioavailability of d-(+)-allose .
Result of Action
D-(+)-Allose has been confirmed to have multitudinous health benefits and physiological functions such as antitumor, anti-inflammatory, cryoprotective, anti-osteoporotic, anti-hypertensive, neuroprotective, and antioxidative properties and could also be used as an immunosuppressant . It has shown great promise for combating tumor cells with no side effects, especially in combination with first-line drugs .
Biochemische Analyse
Biochemical Properties
D-(+)-Allose interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, D-(+)-Allose can be produced from D-psicose using D-allose-producing enzymes, including L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
The effects of D-(+)-Allose on various types of cells and cellular processes are diverse. It has been suggested that D-(+)-Allose may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of D-(+)-Allose action involves its interactions at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression
Metabolic Pathways
D-(+)-Allose is involved in several metabolic pathways. It is converted from D-psicose through a series of enzymatic reactions involving L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . These enzymes, along with any cofactors they interact with, play a crucial role in the metabolism of D-(+)-Allose.
Vorbereitungsmethoden
- D-Allopyranose kann aus D-Glucose-Vorläufern synthetisiert werden.
- Spezifische Syntheserouten und Reaktionsbedingungen hängen von der gewünschten Stereochemie und funktionellen Gruppenmodifikationen ab.
- Industrielle Produktionsmethoden sind aufgrund seiner Seltenheit begrenzt.
Analyse Chemischer Reaktionen
- D-Allopyranose durchläuft verschiedene Reaktionen:
Oxidation: Es kann zu Aldarsäuren oxidiert werden.
Reduktion: Die Reduktion der Carbonylgruppe ergibt Alditole.
Substitution: Allopyranose kann an Glykosylierungsreaktionen teilnehmen.
- Häufige Reagenzien sind Oxidationsmittel (z. B. Salpetersäure), Reduktionsmittel (z. B. Natriumborhydrid) und Glykosyl-Donatoren/Akzeptoren.
Vergleich Mit ähnlichen Verbindungen
- D-Allopyranose ist aufgrund seiner Seltenheit einzigartig.
- Ähnliche Verbindungen umfassen andere Hexosen wie D-Glucose, D-Mannose und D-Galactose.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal can be achieved through the oxidation of a suitable precursor molecule.", "Starting Materials": [ "D-glucose", "Sodium hydroxide", "Hydrogen peroxide", "Methanol" ], "Reaction": [ "D-glucose is reacted with sodium hydroxide to form an alkoxide ion.", "The alkoxide ion is then reacted with hydrogen peroxide to form an intermediate.", "The intermediate is then hydrolyzed to form (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal.", "The reaction is carried out in methanol as a solvent." ] } | |
CAS-Nummer |
2595-97-3 |
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1 |
InChI-Schlüssel |
WQZGKKKJIJFFOK-IVMDWMLBSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@H](C(O1)O)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
| 6038-51-3 2595-97-3 |
|
Synonyme |
allose allose, (D)-isomer allose, (L)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester](/img/structure/B117751.png)


![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-](/img/structure/B117764.png)





